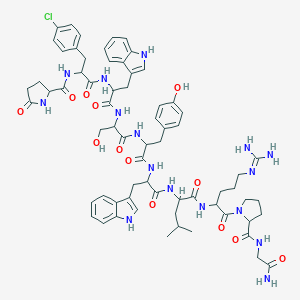![molecular formula C9H6F3IN2O B132646 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 197968-46-0](/img/structure/B132646.png)
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
描述
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is a specialized chemical compound known for its unique structure and reactivity. It features an iodo group, a trifluoromethyl diazirine moiety, and a benzyl alcohol functional group. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with biomolecules upon activation by light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol typically involves multiple steps:
Diazirine Formation: The trifluoromethyl diazirine group is synthesized via a series of reactions starting from trifluoromethyl ketones. This involves the formation of a hydrazone intermediate, followed by oxidation to form the diazirine ring.
Alcohol Functionalization: The benzyl alcohol group is introduced through a reduction reaction, often using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for scalability.
化学反应分析
Types of Reactions
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The iodo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2, NaBH4 in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), thiourea in ethanol.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, benzene.
Substitution: Azido derivatives, thiol derivatives.
科学研究应用
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is widely used in:
Chemistry: As a photoaffinity label, it helps in studying the interactions between small molecules and proteins by forming covalent bonds upon UV light activation.
Biology: Used in proteomics to identify protein-protein interactions and binding sites.
Industry: Utilized in the development of new materials and chemical sensors due to its reactive diazirine group.
作用机制
The compound exerts its effects primarily through the diazirine moiety. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with nearby molecules. This property makes it an excellent tool for mapping molecular interactions and studying the structure-function relationships of biomolecules.
相似化合物的比较
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
- 4-Iodo-3-(trifluoromethyl)benzyl Alcohol
- 2-Bromo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Uniqueness
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is unique due to the presence of both the iodo and diazirine groups, which provide distinct reactivity profiles. The iodo group facilitates easy substitution reactions, while the diazirine group allows for photoactivation and covalent bonding with biomolecules. This combination makes it particularly valuable for applications requiring precise molecular labeling and interaction studies.
属性
IUPAC Name |
[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDFFESOQHBLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458897 | |
| Record name | {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197968-46-0 | |
| Record name | {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


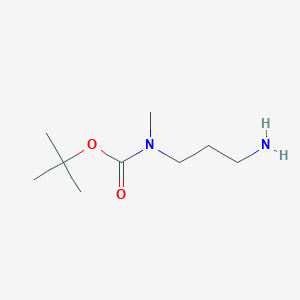
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
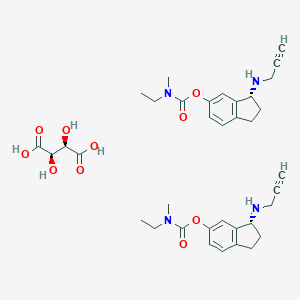
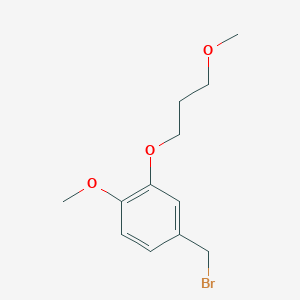
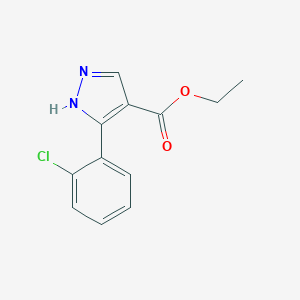
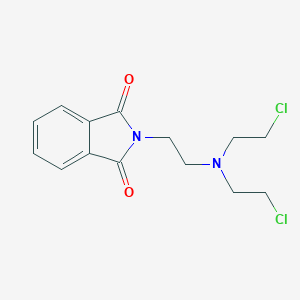


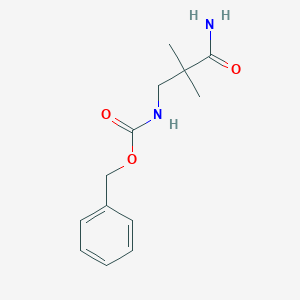
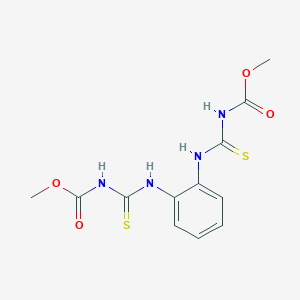
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate](/img/structure/B132600.png)
